![molecular formula C22H24ClN7O B2447386 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 2034279-22-4](/img/structure/B2447386.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,4-triazole, a pyridazine, a piperazine, and a cyclopentyl group. Compounds containing these groups are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound’s structure includes a 1,2,4-triazole ring, a pyridazine ring, and a piperazine ring. These rings are likely to contribute to the compound’s chemical properties and biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole, pyridazine, and piperazine rings. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole, pyridazine, and piperazine rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Anticancer Agents
Compounds containing the 1,2,4-triazole ring, such as the one , have been found to have promising anticancer properties . For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . Some of these compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .
Antibacterial Agents
1,2,4-Triazole derivatives have also been found to have significant antibacterial activity . The global spread of drug resistance in bacteria necessitates the development of new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity, making them potential candidates for the development of novel antibacterial agents .
Chemotherapy
High nitrogen-containing heterocyclic systems, such as 1,2,4-triazoles, have been studied extensively due to their usefulness in various applications, including chemotherapy . These compounds can form hydrogen bonds with different targets, improving the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Aromatase Inhibitors
Compounds containing a 1,2,4-triazole ring, such as Letrozole and Anastrozole, have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women . These compounds work by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens .
Propellants and Explosives
Due to their high nitrogen content, 1,2,4-triazole derivatives have also been studied for their potential use in propellants and explosives .
Pyrotechnics
In addition to their potential use in propellants and explosives, 1,2,4-triazole derivatives have also been studied for their potential use in pyrotechnics .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN7O/c23-18-5-3-17(4-6-18)22(9-1-2-10-22)21(31)29-13-11-28(12-14-29)19-7-8-20(27-26-19)30-16-24-15-25-30/h3-8,15-16H,1-2,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQKQWPAYKSPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone |
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